molecular formula C11H13N3O3S B13439161 Sulfisoxazole-d4

Sulfisoxazole-d4

Cat. No.: B13439161
M. Wt: 271.33 g/mol
InChI Key: NHUHCSRWZMLRLA-LNFUJOGGSA-N
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Description

Sulfisoxazole-d4 is a deuterated form of sulfisoxazole, a sulfonamide antibiotic. Sulfonamides are synthetic bacteriostatic antibiotics with a broad spectrum of activity against gram-positive and gram-negative organisms. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of sulfisoxazole.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfisoxazole-d4 involves the incorporation of deuterium atoms into the sulfisoxazole molecule. This can be achieved through various methods, including:

    Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent.

    Catalytic Deuteration: Using a deuterium gas and a catalyst, hydrogen atoms in sulfisoxazole can be replaced with deuterium.

Industrial Production Methods

Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:

    Deuterium Gas: Utilized in the presence of a catalyst to facilitate the exchange.

    Deuterated Solvents: Used to enhance the incorporation of deuterium into the molecule.

Chemical Reactions Analysis

Types of Reactions

Sulfisoxazole-d4 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Including lithium aluminum hydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

    Sulfone Derivatives: Formed from oxidation reactions.

    Amines: Resulting from reduction reactions.

    Substituted Sulfonamides: Produced from nucleophilic substitution reactions.

Scientific Research Applications

Sulfisoxazole-d4 is widely used in scientific research, particularly in the fields of:

    Pharmacokinetics: To study the absorption, distribution, metabolism, and excretion of sulfisoxazole.

    Metabolism Studies: To investigate the metabolic pathways and identify metabolites of sulfisoxazole.

    Drug Interaction Studies: To understand how sulfisoxazole interacts with other drugs and compounds.

    Biological Research: To explore the effects of sulfisoxazole on various biological systems and organisms.

Mechanism of Action

Sulfisoxazole-d4, like sulfisoxazole, acts as a competitive inhibitor of the enzyme dihydropteroate synthetase. This enzyme is crucial for the bacterial synthesis of dihydrofolic acid, a precursor for folic acid. By inhibiting this enzyme, this compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.

    Sulfadiazine: Used in combination with pyrimethamine for the treatment of toxoplasmosis.

    Sulfapyridine: Used in the treatment of dermatitis herpetiformis.

Uniqueness

Sulfisoxazole-d4 is unique due to its deuterated form, which makes it particularly useful in pharmacokinetic and metabolic studies. The incorporation of deuterium atoms can alter the metabolic stability and provide insights into the drug’s behavior in biological systems.

Properties

Molecular Formula

C11H13N3O3S

Molecular Weight

271.33 g/mol

IUPAC Name

4-amino-2,3,5,6-tetradeuterio-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide

InChI

InChI=1S/C11H13N3O3S/c1-7-8(2)13-17-11(7)14-18(15,16)10-5-3-9(12)4-6-10/h3-6,14H,12H2,1-2H3/i3D,4D,5D,6D

InChI Key

NHUHCSRWZMLRLA-LNFUJOGGSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=C(C(=NO2)C)C)[2H]

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

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